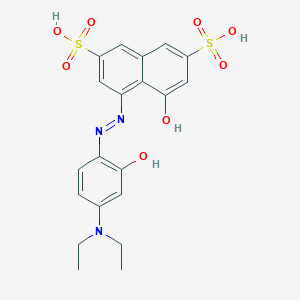

4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid

Description

Chemical Identity and Nomenclature

The compound this compound possesses a complex molecular structure that reflects the sophisticated nature of modern synthetic organic chemistry. According to PubChem chemical databases, this compound is registered under the Chemical Abstracts Service number 3627-04-1 and is commonly known by the trade name Beryllon III. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular connectivity and functional group arrangements.

The molecular formula C₂₀H₂₁N₃O₈S₂ indicates the presence of twenty carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, eight oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 495.5 grams per mole. The structural complexity is further emphasized by the compound's canonical Simplified Molecular Input Line Entry System representation: CCN(CC)C1=CC(=C(C=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O.

The compound's International Chemical Identifier provides additional structural information: InChI=1S/C20H21N3O8S2/c1-3-23(4-2)13-5-6-16(18(24)9-13)21-22-17-10-14(32(26,27)28)7-12-8-15(33(29,30)31)11-19(25)20(12)17/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31). This identifier encodes the complete molecular connectivity, including the stereochemical information necessary for unambiguous chemical identification.

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 3627-04-1 |

| Molecular Formula | C₂₀H₂₁N₃O₈S₂ |

| Molecular Weight | 495.5 g/mol |

| International Union of Pure and Applied Chemistry Name | 4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |

| Trade Name | Beryllon III |

| DSSTox Substance Identifier | DTXSID701039215 |

Historical Context and Discovery

The development of this compound emerged from the revolutionary advances in synthetic organic chemistry that began in the mid-nineteenth century. The historical foundation for this compound's existence traces back to the pioneering work of Johann Peter Griess, a German organic chemist who first developed the diazotization of aryl amines between 1829 and 1888. Griess's fundamental discoveries in diazonium chemistry provided the essential synthetic methodology that would later enable the creation of complex azo dyes such as Beryllon III.

The broader context of synthetic dye development began with William Henry Perkin's accidental discovery of Mauveine in 1856, which marked the beginning of the modern synthetic dye industry. This breakthrough demonstrated that beautiful and commercially viable colorants could be produced from coal tar derivatives, fundamentally transforming the textile industry from its reliance on natural dyes to synthetic alternatives. The period following 1856 became known as the "post-aniline" era, characterized by rapid expansion in both the variety and application of synthetic colorants.

The specific development of naphthalene-based azo dyes represents a more sophisticated evolution within this broader historical narrative. The incorporation of naphthalene moieties into azo dye structures provided enhanced color properties and improved fastness characteristics compared to simpler aromatic systems. The addition of sulfonic acid groups, as present in this compound, further enhanced water solubility and binding affinity to protein-based fibers such as wool and silk.

The historical significance of compounds like Beryllon III extends beyond their immediate applications to represent the culmination of decades of advances in organic synthetic methodology. The ability to precisely control molecular architecture through systematic application of diazotization and coupling reactions demonstrates the maturation of synthetic organic chemistry as a predictive and reliable scientific discipline. This historical development parallels the broader industrialization of chemical manufacturing and the establishment of Germany as the dominant force in synthetic dye production during the late nineteenth and early twentieth centuries.

Classification Within Azo Dye Chemistry

This compound belongs to the extensive family of azo dyes, which are characterized by the presence of one or more azo groups (−N=N−) connecting aromatic ring systems. Azo dyes constitute the largest class of synthetic colorants, comprising approximately 60-70% of all dyes used in food and textile industries. The compound specifically falls within the monoazo dye category, containing a single azo linkage between the diethylaminohydroxyphenyl moiety and the hydroxynaphthalenedisulfonic acid system.

Within the broader classification system of azo dyes, this compound can be categorized as an acid dye due to the presence of two sulfonic acid groups that confer anionic character in aqueous solution. Acid dyes are particularly effective for dyeing protein-based fibers such as wool and silk, where the anionic dye molecules interact with cationic sites on the protein through electrostatic forces. The compound's classification as an acid dye is further supported by its typical application conditions, which involve acidic dye baths with pH values typically ranging from 2 to 7.

The structural complexity of this compound places it within the subcategory of metal complex acid dyes, based on its documented ability to form complexes with metal ions such as zinc. Metal complex formation represents an important aspect of the compound's chemistry, as these interactions can significantly influence both the color properties and the binding characteristics of the dye. The formation of metal complexes typically results in bathochromic shifts in the absorption spectrum and enhanced wet fastness properties.

The naphthalene-based structure of the compound places it within the naphthol pigment class, which represents a specialized subset of azo colorants known for their excellent tinting strength and good lightfastness properties. Naphthol pigments were first patented in 1911 and gained widespread commercial acceptance in the 1930s when they were produced by IG Farben. The incorporation of the naphthalene backbone provides enhanced conjugation compared to simpler benzene-based azo dyes, resulting in more intense coloration and improved stability under light exposure.

| Classification Category | Characteristics | Functional Implications |

|---|---|---|

| Monoazo Dye | Single N=N linkage | Moderate molecular complexity |

| Acid Dye | Anionic sulfonic acid groups | Protein fiber affinity |

| Metal Complex Dye | Metal ion coordination capability | Enhanced fastness properties |

| Naphthol Pigment | Naphthalene backbone structure | Superior color intensity |

Properties

IUPAC Name |

4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O8S2/c1-3-23(4-2)13-5-6-16(18(24)9-13)21-22-17-10-14(32(26,27)28)7-12-8-15(33(29,30)31)11-19(25)20(12)17/h5-11,24-25H,3-4H2,1-2H3,(H,26,27,28)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQGUZFHJKOWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701039215 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3627-04-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701039215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beryllon III | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of Beryllon III are proteins and Zn(II) ions. It forms an electrochemically non-active complex with proteins, and reacts with Zn(II) to form a red stable complex.

Mode of Action

Beryllon III interacts with its targets through binding and complex formation. With proteins, it forms an electrochemically non-active super-molecular complex. In the presence of Zn(II), Beryllon III reacts to form a red stable complex in a Na2B4O7-HCl buffer at pH 9.10.

Biochemical Pathways

Its interaction with proteins and zn(ii) ions suggests that it may influence protein structure and function, as well as zinc homeostasis.

Pharmacokinetics

Its ability to form complexes with proteins and zn(ii) ions suggests that it may have significant interactions with biological systems.

Result of Action

The formation of complexes between Beryllon III and its targets can result in changes to the structure and function of proteins, as well as the distribution of Zn(II) ions within the system.

Action Environment

The action of Beryllon III can be influenced by environmental factors such as pH and the presence of other ions. For example, the formation of the Beryllon III-Zn(II) complex occurs in a Na2B4O7-HCl buffer at pH 9.10. The presence of ammonia in the reaction system can also tolerate many interfering ions.

Biological Activity

4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid, often referred to as a diazo compound, is a synthetic organic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and environmental science.

- Chemical Formula : C₁₈H₁₈N₂O₅S₂

- Molecular Weight : 414.47 g/mol

- Structure : The compound features a naphthalene backbone with sulfonic acid groups and a diazenyl linkage that contributes to its unique reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that azo compounds can inhibit microbial growth by disrupting cell membranes or interfering with metabolic pathways.

- Photodynamic Therapy (PDT) : The compound's ability to absorb light makes it a candidate for PDT, where it can generate reactive oxygen species upon irradiation, leading to cell death in targeted cancer therapies.

Antioxidant Activity

A study demonstrated that derivatives of naphthalene sulfonic acids exhibit potent antioxidant activity by scavenging free radicals. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the structure, effectively neutralizing reactive species .

Antimicrobial Effects

In a comparative study on various azo compounds, it was found that those containing diethylamino groups showed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of bacterial cell walls and inhibition of protein synthesis .

Photodynamic Applications

Research has highlighted the potential use of this compound in photodynamic therapy for cancer treatment. Upon exposure to specific wavelengths of light, it generates singlet oxygen, which selectively induces apoptosis in tumor cells while sparing healthy tissues .

Data Table: Summary of Biological Activities

Scientific Research Applications

Biological Assays

Fluorescence Probes

This compound is utilized as a fluorescent probe in biological assays. Its structure allows for effective binding with metal ions, which can be detected through fluorescence emission. For instance, studies have shown that derivatives of similar structures can selectively bind to ions like Al³⁺, exhibiting significant fluorescence changes upon binding . Such properties are critical in developing sensors for biological imaging and environmental monitoring.

Antibacterial Activity

Research indicates that diazo compounds exhibit antibacterial properties, making them candidates for developing new antibacterial agents. The presence of functional groups like sulfonic acid enhances solubility and bioavailability, contributing to their antimicrobial efficacy against various bacterial strains .

Chemical Sensing

Metal Ion Detection

The compound's ability to form complexes with metal ions has been explored for developing chemosensors. For example, derivatives based on similar frameworks have demonstrated high selectivity towards specific ions (e.g., Hg²⁺), which is crucial for environmental monitoring and biomedical applications . The stoichiometry and binding interactions can be assessed using techniques such as Job's plot calculations, confirming the effectiveness of these sensors.

Therapeutic Applications

Potential Antioxidant Properties

There is emerging evidence that compounds with similar structures exhibit antioxidant activity. The ability to scavenge free radicals makes them potential candidates for therapeutic agents aimed at mitigating oxidative stress-related diseases . Studies involving Schiff base ligands, which share structural similarities, have highlighted their antioxidant capabilities through various assays .

Summary of Research Findings

The following table summarizes key findings related to the applications of 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid:

Case Studies

-

Fluorescent Sensor Development

A study developed a fluorescent chemosensor based on a similar diazo framework that showed selective detection of Al³⁺ ions with a turn-on fluorescence response. The sensor demonstrated a binding stoichiometry of 2:1 and was characterized using spectroscopic methods . -

Antibacterial Efficacy Assessment

Research involving various diazo compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study noted that the introduction of specific substituents significantly enhanced antibacterial activity compared to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Azo dyes with naphthalene-2,7-disulfonic acid backbones are common in industrial and biomedical research. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Selected Azo Dyes

Key Observations:

- Solubility: All compounds exhibit high water solubility due to sulfonic acid groups, but the diethylamino group in the target compound may improve organic solvent miscibility compared to primary amines .

- Electronic Effects: The diethylamino group (electron-donating) contrasts with electron-withdrawing nitro groups in ’s compound, affecting absorption spectra and redox stability .

- Biological Activity : Analogs with triazine or methoxy substituents demonstrate anti-HIV-1 activity , suggesting that the target compound’s tertiary amine could modulate binding to viral proteins.

Research Findings and Activity Trends

- Anti-HIV-1 Activity: Compounds with triazine-linked azo groups (e.g., 4-[4-(4,6-bisphenylamino-triazin-2-ylamino)-...]) show IC₅₀ values in the micromolar range . The target compound’s diethylamino group may enhance gp41 binding affinity compared to bulkier substituents.

- Antimicrobial Properties: Analogous dyes with primary amines () exhibit moderate antimicrobial effects, but tertiary amines like diethylamino could alter bacterial membrane interactions .

Preparation Methods

General Synthesis of Azo Compounds

The synthesis of azo compounds generally involves a process called "azo coupling," where a diazonium salt reacts with another aromatic compound, typically a phenol or an aromatic amine.

- Diazotization : An aromatic amine is reacted with nitrous acid (generated in situ from sodium nitrite and a mineral acid, such as hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt.

- Coupling Reaction : The diazonium salt then reacts with an electron-rich aromatic compound (the "coupling partner") in a process called electrophilic aromatic substitution. The reaction is typically performed under alkaline or slightly acidic conditions.

Synthesis Strategy for 4-((4-(Diethylamino)-2-hydroxyphenyl)diazenyl)-5-hydroxynaphthalene-2,7-disulfonic acid

Based on the general method for synthesizing azo compounds, a plausible strategy for synthesizing this compound would involve the following steps:

- Preparation of Diazonium Salt : 4-Diethylamino-2-aminophenol would be diazotized using sodium nitrite and hydrochloric acid at a low temperature.

- Preparation of Coupling Partner : 5-Hydroxynaphthalene-2,7-disulfonic acid would be prepared in a suitable solvent, potentially water, and the pH adjusted to slightly acidic or alkaline conditions.

- Azo Coupling : The diazonium salt solution would be added slowly to the solution of 5-hydroxynaphthalene-2,7-disulfonic acid, with continuous stirring and maintaining a low temperature. The reaction mixture would be left to react for a specific time to ensure complete sedimentation.

- Neutralization and Isolation : The solution would be neutralized with dilute hydrochloric acid to convert the azo compound from its salt form to the hydrogen form, adjusting the pH to between 6 and 7.

- Purification : The precipitate would be filtered, dried, and then recrystallized using a suitable solvent, such as hot ethanol or n-hexane, to obtain the pure compound.

Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[[4-(diethylamino)-2-hydroxyphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid | PubChem |

| Molecular Formula | C20H21N3O8S2 | PubChem |

| Molecular Weight | 495.5 g/mol | PubChem |

| CAS Number | 3627-04-1 | EPA |

| Synonyms | Beryllon III | ECHA |

| DSSTOX Substance ID | DTXSID701039215 | EPA |

| Description | Useful research compound | BenchChem |

| Hazard Class Pictogram | Irritant | BenchChem |

| GHS Signal Word | Warning | BenchChem |

Retrosynthesis Analysis

Research Findings and Applications

This compound, and similar diazo compounds, have found applications in various fields:

- Metal Ion Detection : These compounds can be used as chemosensors for detecting specific metal ions, such as Aluminum(III) (Al³⁺), with high selectivity. This is valuable for environmental monitoring and biomedical applications.

- Antioxidant Properties : Compounds with similar structures exhibit antioxidant activity, making them potential candidates for therapeutic agents against oxidative stress-related diseases.

- Antibacterial Efficacy : Research has shown that diazo compounds can be effective against both Gram-positive and Gram-negative bacteria, with specific substituents enhancing their antibacterial activity.

- Photodynamic Therapy (PDT) : Due to their ability to absorb light, these compounds are potential candidates for PDT, where they can generate reactive oxygen species upon irradiation, leading to cell death in targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodology : Optimize diazo coupling reactions using pH-controlled conditions (pH 8–10) to stabilize the diazonium intermediate. Monitor reaction progress via UV-Vis spectroscopy to track azo bond formation (λmax ~450–500 nm) . Recrystallization from DMF-acetic acid mixtures improves purity, as noted in analogous naphthalene disulfonate syntheses .

- Critical Parameters : Temperature control (<5°C during diazotization) and stoichiometric excess of coupling partners to minimize side products .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR : Compare aromatic proton shifts (δ 6.5–8.5 ppm) and sulfonic acid protons (broad δ ~10–12 ppm) .

- IR : Confirm azo (-N=N-) stretches (~1450–1600 cm⁻¹) and sulfonate (-SO₃⁻) vibrations (~1040–1200 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 557.55 for C₂₂H₁₉N₇O₇S₂⁻) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s spectroscopic properties?

- Mechanistic Insight : The diethylamino group acts as an electron donor, shifting UV-Vis absorption maxima bathochromically. Computational modeling (e.g., DFT) predicts λmax shifts by analyzing HOMO-LUMO gaps . Experimental validation requires pH-dependent studies due to protonation of hydroxyl and sulfonic acid groups .

- Data Contradiction : Discrepancies between calculated and observed spectra may arise from solvent polarity or aggregation effects. Use polar aprotic solvents (e.g., DMSO) to minimize aggregation .

Q. What strategies resolve contradictions in solubility and stability data?

- Methodology :

- Solubility : Test in aqueous buffers (pH 2–12) to identify optimal conditions. The sulfonic acid groups enhance water solubility but reduce stability in acidic media due to protonation .

- Stability : Conduct accelerated degradation studies (40–60°C) with HPLC monitoring. Degradation products (e.g., naphthoquinones) form via hydroxyl group oxidation .

Q. How can computational methods improve reaction yield in large-scale synthesis?

- Approach : Apply quantum chemical calculations (e.g., transition state analysis) to predict favorable reaction pathways. ICReDD’s reaction path search methods reduce trial-and-error experimentation by identifying optimal catalysts or solvents .

- Case Study : For analogous azo dyes, simulations reduced optimization time by 40% by predicting solvent effects on activation energy .

Critical Analysis of Contradictions

- Spectral Data Variability : Discrepancies in reported λmax values (~470–500 nm) may stem from differences in solvent polarity or measurement techniques. Standardize protocols using buffered aqueous solutions .

- Stability in Storage : Conflicting reports on shelf life (weeks vs. months) highlight the need for inert atmosphere storage (N₂) to prevent oxidation of hydroxyl groups .

Environmental and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.